N-[(1,4-dioxan-2-yl)methyl]-N,4,6-trimethyl-1,3-benzothiazol-2-amine
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Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-N,4,6-trimethyl-1,3-benzothiazol-2-amine is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N,4,6-trimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 1,4-dioxane with a suitable benzothiazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-N,4,6-trimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzothiazole derivatives .
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-N,4,6-trimethyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N,4,6-trimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
- (1,4-dioxan-2-yl)methylamine
- N-(1,4-dioxan-2-ylmethyl)-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine .
Uniqueness
N-[(1,4-dioxan-2-yl)methyl]-N,4,6-trimethyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the dioxane moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H20N2O2S |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N,4,6-trimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H20N2O2S/c1-10-6-11(2)14-13(7-10)20-15(16-14)17(3)8-12-9-18-4-5-19-12/h6-7,12H,4-5,8-9H2,1-3H3 |
InChI Key |
MNSJUHLWKXFNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(C)CC3COCCO3)C |
Origin of Product |
United States |
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